molecular formula C15H18N4O B4267047 1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No. B4267047
M. Wt: 270.33 g/mol
InChI Key: FLKGHKPCBZRPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, also known as EPPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPP belongs to the class of pyrazolopyrimidine compounds and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is not fully understood. However, it has been suggested that 1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one exerts its effects by modulating the activity of various enzymes and receptors in the body. For example, 1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has been found to inhibit the activity of MAO-B, which is involved in the degradation of dopamine in the brain. This leads to an increase in dopamine levels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has been found to exhibit various biochemical and physiological effects, including neuroprotective, antitumor, and anti-inflammatory effects. 1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has also been found to modulate the activity of various enzymes and receptors in the body, including MAO-B, adenosine receptors, and GABA receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. This can help to reduce the cost and time required for experiments. However, one limitation of using 1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is its relatively low solubility in water, which can make it difficult to prepare solutions for experiments.

Future Directions

There are several potential future directions for research on 1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. One area of interest is the development of 1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one-based drugs for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the investigation of the potential anticancer effects of 1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in combination with other drugs. Additionally, further research is needed to elucidate the exact mechanism of action of 1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and to identify potential side effects and toxicity.

Scientific Research Applications

1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, 1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has been found to exhibit neuroprotective effects by inhibiting the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the degradation of dopamine in the brain. 1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has also been found to have antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

1-ethyl-5-(4-ethylphenyl)-5,6-dihydro-4H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-3-10-5-7-11(8-6-10)14-17-12-9-16-19(4-2)13(12)15(20)18-14/h5-9,14,17H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKGHKPCBZRPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2NC3=C(C(=O)N2)N(N=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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